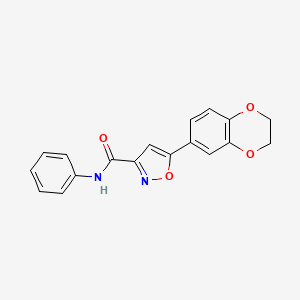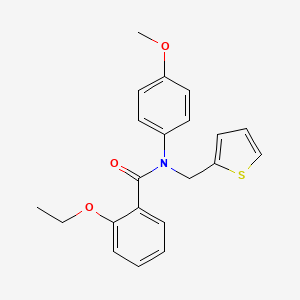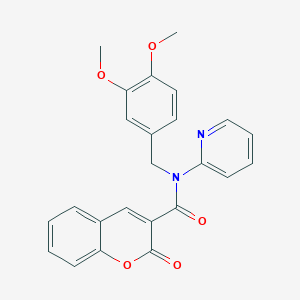![molecular formula C25H20N4O3 B14984263 3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 942873-05-4](/img/structure/B14984263.png)
3-Isoxazolecarboxamide, 5-(2,3-dihydro-2-methyl-5-benzofuranyl)-N-[4-(2-phenyldiazenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves several steps. One common method includes the enantioselective reduction of homobenzylic ketones using a chiral spiroborate catalyst . This catalyst is advantageous as it is not sensitive to air and moisture, making it suitable for both analytical and industrial purposes. Additionally, the construction of the benzofuran ring can be achieved through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Applications De Recherche Scientifique
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and Alzheimer’s disease . Additionally, it has applications in the industry as a precursor for the synthesis of other biologically active compounds .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For instance, in anti-tumor applications, the compound may inhibit the proliferation of cancer cells by interfering with their cell cycle .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of structural features and biological activities. Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which have been used in the treatment of skin diseases like cancer and psoriasis .
Propriétés
Numéro CAS |
942873-05-4 |
|---|---|
Formule moléculaire |
C25H20N4O3 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H20N4O3/c1-16-13-18-14-17(7-12-23(18)31-16)24-15-22(29-32-24)25(30)26-19-8-10-21(11-9-19)28-27-20-5-3-2-4-6-20/h2-12,14-16H,13H2,1H3,(H,26,30) |
Clé InChI |
QJJZZDZNYCBQRR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14984189.png)

![1-(benzylsulfonyl)-N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14984208.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984217.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
![N-[2-(4-{2-[(3-nitrophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B14984227.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3,4-difluorophenyl)piperidine-4-carboxamide](/img/structure/B14984232.png)

![5-(3-fluoro-4-methylphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984247.png)
![10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984255.png)


![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)
